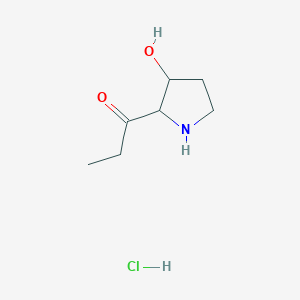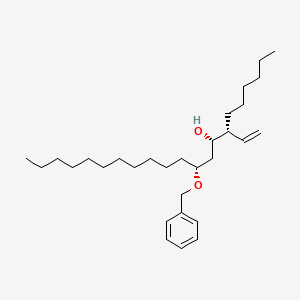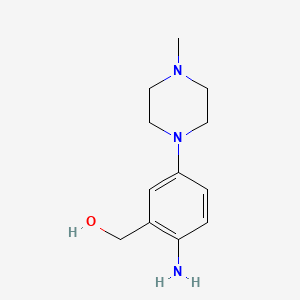
3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol: is a heterocyclic compound that combines a pyridine ring with a pyrrolidine moiety. Its chemical structure features a pyridin-2-ol group attached to a 1-isopropylpyrrolidin-2-yl substituent. This compound exhibits intriguing properties, making it a subject of scientific interest.
準備方法
Synthetic Routes: Several synthetic routes lead to the formation of 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol. While specific methods may vary, a common approach involves the condensation of a pyridine-2-carbaldehyde derivative with an N-substituted pyrrolidine. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable routes for large-scale production.
化学反応の分析
Reactivity: 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oxidation products.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Substituents on the pyridine ring can be replaced via substitution reactions.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or chromium(VI) oxide (CrO3
) are commonly employed. Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
) facilitate reduction reactions.Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products formed depend on the reaction conditions and reagents used. Detailed studies are necessary to identify the major products resulting from each reaction.
科学的研究の応用
Chemistry: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may inspire novel reactions.
Biology and Medicine:Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicinal Chemistry: Assessing its potential as a drug scaffold or targeting specific receptors.
Industry: Applications in materials science, catalysis, and fine chemicals are areas of interest.
作用機序
The precise mechanism by which 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol exerts its effects remains an active research topic. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
類似化合物との比較
While no direct analogs are widely recognized, comparing its structure and reactivity to related compounds sheds light on its uniqueness.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-(1-propan-2-ylpyrrolidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-8-4-6-11(14)10-5-3-7-13-12(10)15/h3,5,7,9,11H,4,6,8H2,1-2H3,(H,13,15) |
InChIキー |
JSIOOQLHXJQQKO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCCC1C2=CC=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)


![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)


![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)


![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11825868.png)



